1-Cyclopropyl-4-nitro-1H-indole-3-carbaldehyde
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Overview
Description
1-Cyclopropyl-4-nitro-1H-indole-3-carbaldehyde is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. This compound is characterized by a cyclopropyl group at the 1-position, a nitro group at the 4-position, and an aldehyde group at the 3-position of the indole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 1-Cyclopropyl-4-nitro-1H-indole-3-carbaldehyde typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole core, followed by the introduction of the cyclopropyl and nitro groups. The final step involves the formylation of the indole ring to introduce the aldehyde group at the 3-position.
Indole Core Synthesis: The Fischer indole synthesis is a widely used method for constructing the indole core.
Introduction of Cyclopropyl and Nitro Groups: The cyclopropyl group can be introduced via cyclopropanation reactions, while the nitro group is typically introduced through nitration reactions using nitric acid or other nitrating agents.
Industrial production methods for this compound would involve scaling up these reactions, optimizing reaction conditions for higher yields, and ensuring the purity of the final product.
Chemical Reactions Analysis
1-Cyclopropyl-4-nitro-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
The major products formed from these reactions include carboxylic acids, amines, and various substituted indoles.
Scientific Research Applications
1-Cyclopropyl-4-nitro-1H-indole-3-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-4-nitro-1H-indole-3-carbaldehyde involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, altering their function .
Comparison with Similar Compounds
1-Cyclopropyl-4-nitro-1H-indole-3-carbaldehyde can be compared with other indole derivatives such as 1H-indole-3-carbaldehyde and 4-nitro-1H-indole-3-carbaldehyde. While these compounds share a common indole core, the presence of the cyclopropyl group in this compound adds unique steric and electronic properties, making it distinct in terms of reactivity and biological activity .
Similar Compounds
- 1H-Indole-3-carbaldehyde
- 4-Nitro-1H-indole-3-carbaldehyde
- 1-Cyclopropyl-1H-indole-3-carbaldehyde
Properties
IUPAC Name |
1-cyclopropyl-4-nitroindole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c15-7-8-6-13(9-4-5-9)10-2-1-3-11(12(8)10)14(16)17/h1-3,6-7,9H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDLOCVBVBNSHSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(C3=C2C=CC=C3[N+](=O)[O-])C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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